molecular formula C16H11F2NO2 B7892872 1-(2,4-Difluorobenzyl)-1H-indole-5-carboxylic acid

1-(2,4-Difluorobenzyl)-1H-indole-5-carboxylic acid

Cat. No.: B7892872
M. Wt: 287.26 g/mol
InChI Key: RCXRVBXPJXJNFZ-UHFFFAOYSA-N
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Description

1-(2,4-Difluorobenzyl)-1H-indole-5-carboxylic acid is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry. The presence of the 2,4-difluorobenzyl group in this compound adds unique chemical properties, making it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of 1-(2,4-Difluorobenzyl)-1H-indole-5-carboxylic acid typically involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Introduction of the 2,4-Difluorobenzyl Group: The 2,4-difluorobenzyl group can be introduced via a nucleophilic substitution reaction using 2,4-difluorobenzyl chloride and a suitable base.

Industrial production methods may involve continuous-flow reactors to optimize reaction conditions and improve yield and efficiency .

Chemical Reactions Analysis

1-(2,4-Difluorobenzyl)-1H-indole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2,4-difluorobenzyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2,4-Difluorobenzyl)-1H-indole-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,4-Difluorobenzyl)-1H-indole-5-carboxylic acid involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved depend on the specific biological context and the target of interest .

Comparison with Similar Compounds

1-(2,4-Difluorobenzyl)-1H-indole-5-carboxylic acid can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.

Properties

IUPAC Name

1-[(2,4-difluorophenyl)methyl]indole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F2NO2/c17-13-3-1-12(14(18)8-13)9-19-6-5-10-7-11(16(20)21)2-4-15(10)19/h1-8H,9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCXRVBXPJXJNFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2CC3=C(C=C(C=C3)F)F)C=C1C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of methyl 1-(2,4-difluorobenzyl)-1H-indole-5-carboxylate (3.14 g, 10.4 mmol, 1 equiv) in methanol (50 mL) was added a 5 N NaOH solution (50 mL, 104 mmol, 10 equiv). The reaction mixture was stirred 2 h at 40° C. The mixture was then acidified and extracted with DCM. After concentration in vacuo, the title compound was precipitated in Et2O to afford a white powder (2.82 g, 9.8 mmol, 96%). ESI-MS (m/z): 288 [M+H]+.
Name
methyl 1-(2,4-difluorobenzyl)-1H-indole-5-carboxylate
Quantity
3.14 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
96%

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